molecular formula C8H10ClN3OS B1387520 N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide CAS No. 1170291-92-5

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B1387520
CAS No.: 1170291-92-5
M. Wt: 231.7 g/mol
InChI Key: AZLKOEOOMMWZQM-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide is a chemical compound with the CAS Registry Number 1170291-92-5 . It has a molecular formula of C 8 H 10 ClN 3 OS and a molecular weight of 231.70 g/mol . Its structure can be represented by the SMILES notation COc1cc(NC(=S)NN)ccc1Cl . This compound belongs to the class of organic molecules known as hydrazinecarbothioamides. While specific biological activity data for this exact compound is limited in the public domain, structural analogs and derivatives within this chemical family are the subject of ongoing scientific investigation. For instance, research on other thiosemicarbazide and hydrazinecarbothioamide derivatives has highlighted their potential in various research areas, such as being evaluated for antimicrobial properties and investigated as inhibitors of enzymes like tyrosinase . The presence of both chloro and methoxy substituents on the phenyl ring may influence the compound's physicochemical properties and its interaction with biological targets, making it a compound of interest for further research and development. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-amino-3-(4-chloro-3-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c1-13-7-4-5(2-3-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKOEOOMMWZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Notable Observations:

  • Reaction yields typically range between 65–85%, depending on substituents and reaction conditions.
  • Reaction efficiency is enhanced by maintaining an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Alternative solvents such as ethanol-water mixtures can be employed to improve solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions:

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinecarbothioamide group to other functional groups, such as amines.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups enable various chemical modifications, making it a valuable reagent in synthetic chemistry.

Biology

  • Antimicrobial Properties : Research has indicated that N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide exhibits potential antimicrobial and antitubercular properties. Studies suggest that it can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of essential cellular processes.

Medicine

  • Therapeutic Agent : The compound has been investigated for its potential as a therapeutic agent against bacterial infections. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to effective inhibition of bacterial enzymes, highlighting its relevance in drug development.

Industry

  • Material Development : In industrial applications, this compound can be utilized in developing new materials with specific chemical properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential use as an antibiotic agent. The study highlighted the compound's effectiveness at low concentrations, making it a candidate for further development in pharmaceuticals.

Case Study 2: Antitubercular Effects

Another investigation focused on the antitubercular effects of this compound. In vitro assays showed that it inhibited the growth of Mycobacterium tuberculosis, indicating its potential role as a therapeutic agent against tuberculosis. The mechanism involved disruption of metabolic pathways critical for bacterial survival.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and antitubercular effects, where it disrupts essential bacterial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts physicochemical properties. For example:

  • N-(3-Chlorophenyl) derivatives (e.g., compounds 3b–3e in ) exhibit melting points ranging from 166°C to 230°C, with electron-withdrawing groups like nitro (3b) increasing thermal stability (melting point: 228–230°C) compared to methoxy-substituted analogs (3c: 166–168°C) .
  • N-(4-Chlorophenyl) derivatives (e.g., compound 3l in ) show higher melting points (214–216°C) and purity (99.3%) when paired with a 2-hydroxy-5-methylbenzylidene group, suggesting enhanced crystallinity due to hydrogen bonding .
  • Methoxy group position: In , N-(3-methoxyphenyl) and N-(4-methoxyphenyl) analogs (HL2 and HL3) exhibit similar IC50 values (6.2 µM and 6.7 µM, respectively) against cancer cells, indicating that meta- vs.

Functional Group Modifications

  • Addition of fluorinated groups : Compounds like N-(4-chlorophenyl)-2-[4-(difluoromethoxy)-3-methoxybenzoyl]hydrazinecarbothioamide () demonstrate how fluorine atoms improve metabolic stability and bioavailability .
  • Heterocyclic extensions : Acridine-thiosemicarbazone hybrids (e.g., ) show enhanced DNA intercalation and antiproliferative activity compared to simpler phenyl derivatives, underscoring the role of extended π-systems in biological targeting .

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) Yield (%) Purity (%) Reference ID
N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide 4-Cl, 3-OCH3 Not reported
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) 3-Cl, 4-NO2 228–230 88
N-(4-Chlorophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3l) 4-Cl, 2-OH, 5-CH3 214–216 83 99.3
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (HL2) 3-OCH3, pyridyl

Biological Activity

N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a hydrazinecarbothioamide functional group, which plays a crucial role in its biological activity. The presence of the chloro and methoxy substituents on the phenyl ring enhances its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves:

  • Covalent Bond Formation : The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity. This is particularly relevant in antimicrobial and antitubercular activities, where it disrupts essential bacterial processes.
  • Metal Ion Chelation : Like other thiosemicarbazones, this compound may chelate metal ions (e.g., iron, copper), which is crucial for its antiproliferative effects against cancer cells .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its application as a therapeutic agent in treating infections .

Anticancer Activity

Several studies have highlighted the compound's anticancer potential:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, derivatives of this compound have shown IC50 values ranging from 0.1 to 100 µM against different cancer types, indicating significant antiproliferative activity .
Cell LineCompound IC50 (µM)Reference
HeLa0.1 - 11
MCF-76.2
HCT1166.2

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of this compound derivatives against human breast cancer (MCF-7) cells, revealing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Research demonstrated that the compound inhibits thioredoxin reductase (TrxR) at sub-micromolar concentrations, contributing to its cytotoxic effects in cancer cells .

Q & A

Q. Q10. What mechanistic insights can MD simulations provide for drug-target interactions?

A10. Molecular dynamics (MD) :

  • Simulate binding stability (e.g., RMSD <2 Å over 100 ns) .
  • Identify critical residues (e.g., hydrogen bonds with His87 in carbonic anhydrase) .
  • Analyze solvation effects on binding pockets using MM-PBSA calculations .

Safety and Handling

Basic: Q. Q11. What safety protocols are recommended for handling this compound? A11. Key precautions:

  • PPE : Gloves and goggles to avoid dermal/ocular exposure (GHS Warning) .
  • Ventilation : Use fume hoods due to potential hydrazine byproducts .
  • Storage : In airtight containers at 4°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide
Reactant of Route 2
N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide

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